molecular formula C9H6N2O4 B1395308 Methyl 4-cyano-3-nitrobenzoate CAS No. 1033997-01-1

Methyl 4-cyano-3-nitrobenzoate

Cat. No.: B1395308
CAS No.: 1033997-01-1
M. Wt: 206.15 g/mol
InChI Key: PSZYWMHNXWCCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-3-nitrobenzoate is an aromatic ester featuring a cyano (-CN) group at the para position and a nitro (-NO₂) group at the meta position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 4-amino-3-cyanobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-cyano-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The following table compares methyl 4-cyano-3-nitrobenzoate with structurally similar compounds, highlighting substituent effects on molecular weight, melting points, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications CAS Number
This compound* C₉H₆N₂O₄ ~206.16 Not reported Pharmaceutical intermediates Not explicitly listed
Methyl 4-chloro-3-nitrobenzoate C₈H₆ClNO₄ 215.59 Not reported Agrochemical synthesis 77481-71-9
Methyl 4-fluoro-3-nitrobenzoate C₈H₆FNO₄ 199.14 Not reported Organic electronics 77481-70-8
Methyl 4-amino-3-nitrobenzoate C₈H₈N₂O₄ 196.16 Not reported Dye and pigment precursors 3987-92-6
Ethyl 4-cyano-3-nitrobenzoate C₁₀H₈N₂O₄ 220.18 Not reported Polymer additives 7153-22-2

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group at position 3 and cyano group at position 4 create a highly electron-deficient aromatic ring, facilitating reactions such as Suzuki-Miyaura coupling or SNAr (nucleophilic aromatic substitution). This contrasts with analogs like methyl 4-amino-3-nitrobenzoate, where the amino (-NH₂) group acts as an electron donor, reducing electrophilicity .
  • Steric and Solubility Effects: Bulkier substituents (e.g., hexadecylthio in methyl 4-hexadecylthio-3-nitrobenzoate) increase hydrophobicity, making the compound suitable for lipid-based drug delivery systems .

This compound (Inferred Pathway):

Nitration: A precursor like methyl 4-cyanobenzoate undergoes nitration using mixed nitric-sulfuric acid to introduce the nitro group at position 3 .

Purification: Recrystallization or column chromatography isolates the product.

Reactivity and Stability

  • Nitro Group Reactivity: The nitro group in this compound is resistant to reduction under mild conditions compared to analogs like methyl 4-amino-3-nitrobenzoate, where nitro groups are readily reduced to amines .
  • Cyano Group Stability: The cyano group is stable under acidic conditions but hydrolyzes to carboxylic acids in strong alkaline environments, a property shared with ethyl 4-cyano-3-nitrobenzoate .

Biological Activity

Methyl 4-cyano-3-nitrobenzoate is an organic compound notable for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, providing insights from various studies and case analyses.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O4 and features a cyano group, a nitro group, and a methyl ester functional group. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in certain cell types.
  • Nucleophilic Substitution : The cyano and ester groups can participate in nucleophilic substitution reactions, influencing the compound's reactivity with biomolecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Nitrobenzoate derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that similar compounds can disrupt tubulin polymerization, a critical process in cancer cell division .
  • Anti-inflammatory Effects : Compounds derived from nitrobenzoates are reported to possess anti-inflammatory properties. This activity is crucial for developing therapies targeting inflammatory diseases.
  • Antimicrobial Properties : Some studies suggest that nitrobenzoate derivatives exhibit antimicrobial effects against various pathogens, which could lead to potential applications in treating infections.

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation significantly at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound in a murine model of inflammation. Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its utility as a therapeutic agent in inflammatory conditions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructure FeaturesBiological Activity
Methyl 4-amino-3-nitrobenzoateAmino group instead of cyanoAnticancer, anti-inflammatory
Methyl 4-(butyrylamino)-3-nitrobenzoateButyrylamino groupVaries significantly in activity
Nitrobenzoate-derived compound X8Similar nitro and benzoate structureAntiangiogenic effects observed

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Methyl 4-cyano-3-nitrobenzoate, and what factors critically influence reaction efficiency?

this compound is typically synthesized via sequential nitration and cyanation of methyl benzoate derivatives. Key factors include:

  • Nitration conditions : Controlled use of mixed acid (HNO₃/H₂SO₄) to avoid over-nitration.
  • Cyanation methods : Substitution reactions with CuCN or KCN under reflux.
  • Esterification : Triazine coupling agents (e.g., 2,4,6-trichlorotriazine) can facilitate ester bond formation in related compounds .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR to identify aromatic proton environments and substituent effects.
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass spectrometry : High-resolution MS to confirm molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Q. What crystallographic software tools are recommended for determining the crystal structure of this compound?

  • SHELXL : For refining crystal structures using X-ray diffraction data .
  • ORTEP-3 : For visualizing molecular geometry and thermal ellipsoids .

Q. What are the primary safety considerations when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential toxicity of nitro and cyano groups.
  • First aid : Immediate washing for skin contact and medical consultation for inhalation (refer to analogous safety protocols in ).

Advanced Research Questions

Q. How can solvent polarity and catalyst choice be optimized in nucleophilic aromatic substitution reactions involving this compound?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Kinetic studies : Monitor reaction progress via HPLC to identify optimal conditions .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to map supramolecular interactions .
  • X-ray diffraction : Resolve intermolecular distances and angles using SHELXL-refined data .
  • Thermal analysis : Correlate melting points with packing efficiency.

Q. How can mechanistic insights be gained from studying the thermal decomposition pathways of this compound?

  • TGA/DSC : Quantify decomposition temperatures and enthalpy changes.
  • Evolved gas analysis : Couple with mass spectrometry to identify volatile byproducts (e.g., NOₓ, HCN) .
  • Atmospheric effects : Compare stability under inert vs. oxidative atmospheres.

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

  • Multi-technique validation : Cross-check NMR, IR, and XRD results.
  • Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitro group environments.
  • Computational modeling : Compare experimental IR peaks with DFT-predicted vibrational modes (refer to NIST benchmark data ).

Q. Methodological Notes

  • Data contradiction resolution : Always validate anomalous results using orthogonal techniques (e.g., XRD for structural confirmation if NMR is ambiguous).
  • Experimental design : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, stoichiometry) .
  • Safety protocols : Regularly consult updated SDS for nitro and cyano compounds .

Properties

IUPAC Name

methyl 4-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYWMHNXWCCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5 g (0.016 mol) Methyl 4-iodo-3-nitrobenzoate (Compound IV-1), 1.77 g (0.02 mol) cuprous cyanide and 15 ml hexamethylphosphoric triamide were added into a reaction flask, and heated to 100° C. and reacted for 1 hour. After the reaction was completed, the mixture was cooled to room temperature, then extracted with 100 ml ethyl acetate, and the organic layer was washed with water for three times, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to dryness, separated by column chromatography to obtain methyl 4-cyano-3-nitrobenzoate (Compound II-8), 2.7 g (0.013 mol), yield 80.4%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester (89.7 g, 272 mmol), zinc cyanide (19.2 g, 163 mmol) and tetrakis(triphenylphosphine)palladium(0) (15 g) were suspended in N,N-dimethylformamide (2500 ml). The reaction mixture was stirred for 3 hours at 100° C. under an inert atmosphere. The solvent was evaporated and the residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1) to give 4-cyano-3-nitro-benzoic acid methyl ester (34.0 g, 60.7% yield). 1H-NMR (400 MHz, CDCl3): 8.92 (s, 1H), 8.48 (d, 1H), 8.04 (d, 1H), 4.03 (s, 3H) ppm.
Name
3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
19.2 g
Type
catalyst
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-cyano-3-nitrobenzoate
Methyl 4-cyano-3-nitrobenzoate
Methyl 4-cyano-3-nitrobenzoate
Methyl 4-cyano-3-nitrobenzoate
Methyl 4-cyano-3-nitrobenzoate
Methyl 4-cyano-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.